1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate
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Overview
Description
1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate typically involves the following steps:
Formation of the Azo Group: The azo group is formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound. In this case, 2-methyl-1H-indole is diazotized and then coupled with 1,5-dimethyl-2-phenyl-1H-pyrazole.
Methylation: The resulting azo compound is then methylated using methyl sulphate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium nitrite for diazotization, hydrochloric acid for maintaining acidic conditions, and methyl sulphate for methylation.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction typically results in the formation of aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their structure and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Metanil Yellow: An azo dye with a similar structure but different substituents.
Orange II: Another azo dye used in similar applications.
Tartrazine: A widely used azo dye in the food industry.
Uniqueness
1,5-Dimethyl-3-((2-methyl-1H-indol-3-yl)azo)-2-phenyl-1H-pyrazolium methyl sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
CAS No. |
29508-48-3 |
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Molecular Formula |
C21H25N5O4S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(1,5-dimethyl-2-phenyl-1,5-dihydropyrazol-1-ium-3-yl)-(2-methyl-1H-indol-3-yl)diazene;methyl sulfate |
InChI |
InChI=1S/C20H21N5.CH4O4S/c1-14-13-19(25(24(14)3)16-9-5-4-6-10-16)22-23-20-15(2)21-18-12-8-7-11-17(18)20;1-5-6(2,3)4/h4-14,21H,1-3H3;1H3,(H,2,3,4) |
InChI Key |
WQWAAPRPYUZWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(N([NH+]1C)C2=CC=CC=C2)N=NC3=C(NC4=CC=CC=C43)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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